

Spectroscopic and Structural Elucidation of 2-Chloro-5-nitropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-5-nitropyrimidine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Core Spectroscopic Data

The structural integrity and purity of **2-Chloro-5-nitropyrimidine** are paramount in its application. The following tables summarize the key quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **2-Chloro-5-nitropyrimidine**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **2-Chloro-5-nitropyrimidine**

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H	9.35	s	H-4, H-6
^{13}C	159.5	s	C-2
158.0	s	C-4, C-6	
132.0	s	C-5	

Note: Predicted data based on analogous structures and general principles of NMR spectroscopy. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for **2-Chloro-5-nitropyrimidine**

Wavenumber (cm^{-1})	Intensity	Assignment
~1600-1570	Strong	C=N stretching (pyrimidine ring)
~1550-1500	Strong	Asymmetric NO_2 stretching
~1350-1300	Strong	Symmetric NO_2 stretching
~850-750	Strong	C-Cl stretching
~800-700	Strong	C-H out-of-plane bending

Note: Predicted data based on characteristic functional group frequencies. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **2-Chloro-5-nitropyrimidine**, confirming its elemental composition.

Table 3: Mass Spectrometry Data for **2-Chloro-5-nitropyrimidine**

m/z	Relative Intensity (%)	Assignment
159/161	100/33	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
113/115	Moderate	[M - NO ₂] ⁺
86	Moderate	[M - Cl - NO] ⁺ or [C ₃ H ₂ N ₂ Cl] ⁺
78	Moderate	[C ₄ H ₂ N ₂] ⁺

Note: Predicted fragmentation pattern based on the structure. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloro-5-nitropyrimidine** in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to approximately 12 ppm, centered around 6 ppm.
 - Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to approximately 200 ppm.
 - A significantly larger number of scans will be necessary compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy Protocol

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically $4000\text{--}400\text{ cm}^{-1}$).
- Data Processing: The resulting interferogram is Fourier-transformed to generate the infrared spectrum.

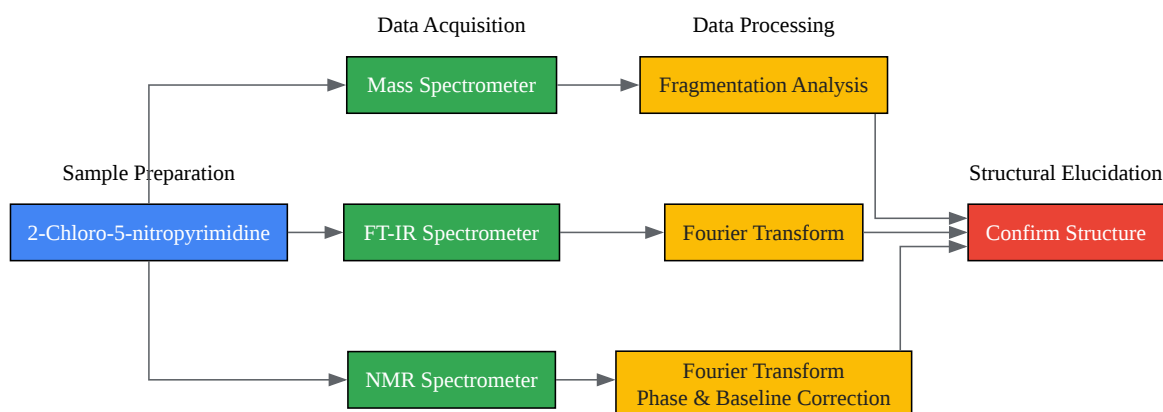
Mass Spectrometry Protocol

- Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like **2-Chloro-5-nitropyrimidine**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.

- Instrumentation: Employ a mass spectrometer capable of providing unit mass resolution, such as a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 40-200 amu).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of chlorine-containing fragments.

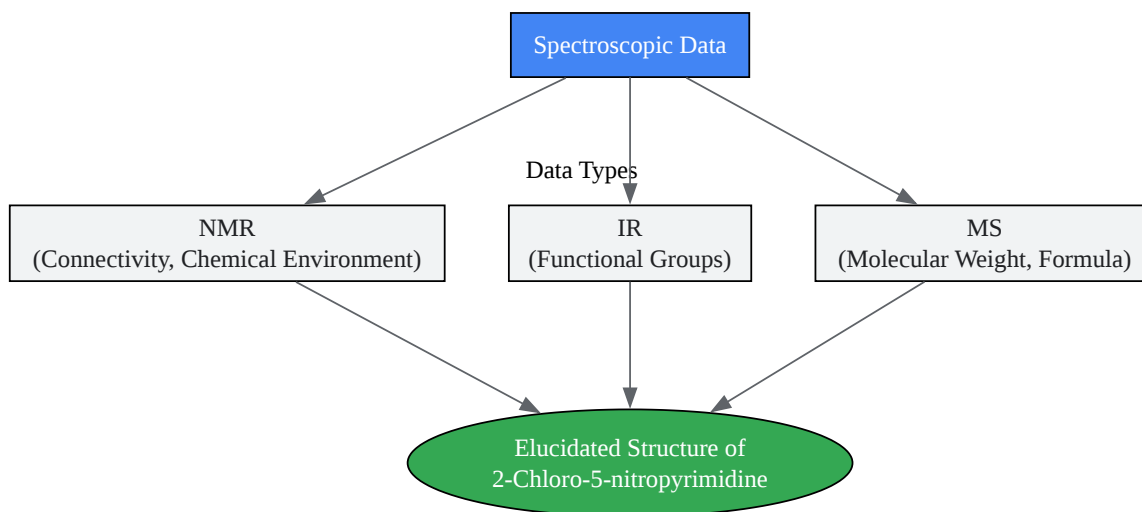
Visualized Workflow

To further clarify the analytical process, the following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual representation of the data integration for structural elucidation.



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Workflow for the spectroscopic analysis of **2-Chloro-5-nitropyrimidine**.



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Integration of spectroscopic data for structural confirmation.

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